molecular formula C15H14FNO2 B7510709 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide

2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide

Cat. No. B7510709
M. Wt: 259.27 g/mol
InChI Key: GMZMGNJJGQRQKY-UHFFFAOYSA-N
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Description

2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide, also known as FMMPB, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide is not fully understood, but it is thought to act through multiple pathways. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide induces apoptosis by activating caspase-3 and inhibiting the Akt/mTOR pathway. In inflammation research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurological disorder research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have neuroprotective properties by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects:
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In inflammation research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has neuroprotective properties and can improve cognitive function.

Advantages and Limitations for Lab Experiments

2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has advantages and limitations for lab experiments. The advantages include its potential use in treating various diseases, its ability to inhibit the growth of cancer cells, and its neuroprotective properties. The limitations include its unknown long-term effects, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide research. In cancer research, future studies could focus on the development of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide as a potential cancer treatment. In inflammation research, future studies could focus on the use of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide to treat chronic inflammatory diseases. In neurological disorder research, future studies could focus on the use of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, future studies could focus on the optimization of the synthesis method of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide to improve its yield and purity.

Synthesis Methods

2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-phenylamine. The final step involves the introduction of a fluorine atom to the compound through a nucleophilic substitution reaction.

Scientific Research Applications

2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have neuroprotective properties and can improve cognitive function.

properties

IUPAC Name

2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17(11-6-4-3-5-7-11)15(18)13-9-8-12(19-2)10-14(13)16/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZMGNJJGQRQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide

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